molecular formula C21H29NO B11667584 1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol

1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol

Cat. No.: B11667584
M. Wt: 311.5 g/mol
InChI Key: OEJFLLBXSFBYQY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol is a complex organic compound that features a cyclohexyl group, a phenyl group, and a pyrrolidinyl group attached to a pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pentynol backbone, followed by the introduction of the cyclohexyl, phenyl, and pyrrolidinyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the pentynol backbone can be reduced to a double or single bond.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cyclohexyl-phenyl-pentynone or pentynal derivatives.

    Reduction: Formation of cyclohexyl-phenyl-pentenol or pentanol derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol: Similar structure but with a shorter carbon chain.

    1-(1-Cyclohexen-1-yl)pyrrolidine: Contains a cyclohexenyl group instead of a cyclohexyl group.

    Procyclidine: A compound with a similar pyrrolidinyl group but different overall structure and used as an anticholinergic drug.

Uniqueness: 1-Cyclohexyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol is unique due to its specific combination of functional groups and the length of its carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-3-1-4-12-19,20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22/h1,3-4,11-12,20,23H,2,5-6,9-10,13-18H2

InChI Key

OEJFLLBXSFBYQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC#CCN2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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